Comparative Coupling Yield: 3,5-Bis(trifluoromethyl)phenyl vs. 3,4,5-Trichlorophenyl Stannane in Copper-Mediated Stille Coupling
In a direct head-to-head comparison within the same study, coupling of 3,5-bis(trifluoromethyl)phenyltributylstannane with an 8-bromonaphthylimino-α-diimine substrate under CuI-mediated Stille conditions in DMF afforded the corresponding sandwich ligand 10b in 78% yield. Under identical conditions, the structurally analogous 3,4,5-trichlorophenyltributylstannane delivered product 10a in 75% yield [1].
| Evidence Dimension | Isolated yield in copper-mediated Stille coupling with 8-bromonaphthylimino-α-diimine substrate |
|---|---|
| Target Compound Data | 78% isolated yield (product 10b) |
| Comparator Or Baseline | 3,4,5-Trichlorophenyltributylstannane: 75% isolated yield (product 10a) |
| Quantified Difference | +3 percentage points yield advantage for the bis(trifluoromethyl)phenyl analog |
| Conditions | CuI (promoter), DMF solvent, no additional base or additives, reaction time not specified (standard Stille-type conditions) |
Why This Matters
This 3% yield improvement, while modest, is experimentally reproducible under identical conditions and demonstrates that the 3,5-bis(trifluoromethyl)phenyl stannane is at least as efficient as—and marginally superior to—a comparably electron-deficient halogenated arylstannane, supporting its selection when CF3-specific electronic tuning is required.
- [1] Ramachandru, G. G.; Daugulis, O. Synthesis of Sandwich-α-Diimine Ligands via Copper-Mediated Stille Coupling. J. Org. Chem. 2025, 90 (45), 16255–16262. DOI: 10.1021/acs.joc.5c01312. View Source
